molecular formula C8H13NO B2934659 (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one CAS No. 2470279-10-6

(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one

Cat. No.: B2934659
CAS No.: 2470279-10-6
M. Wt: 139.198
InChI Key: SBWIPEVIJJSOJY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one is a chiral spirocyclic compound with a unique bicyclic structure comprising a six-membered azaspiro ring system fused to a three-membered ring. Key properties include:

  • Molecular Formula: C₈H₁₃NO
  • Molecular Weight: 139.09972 Da
  • CAS Number: 1804129-24-5
  • InChIKey: SBWIPEVIJJSOJY-ZCFIWIBFSA-N
  • Purity: Typically ≥95% for commercial samples .

Properties

IUPAC Name

(7R)-7-methyl-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWIPEVIJJSOJY-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the precursor may be a linear molecule containing the necessary functional groups, which undergoes cyclization in the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (spirocyclic rings, heteroatom placement) but differ in substituents, ring systems, or applications:

Table 1: Key Comparison Data
Compound Name CAS Number Molecular Formula Molecular Weight (Da) Key Features Applications/Notes
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one 1804129-24-5 C₈H₁₃NO 139.10 6-azaspiro[3.4]octane core, methyl group at 7R position Pharmaceutical intermediate
6-Oxaspiro[3.4]octan-5-one 84565-26-4 C₇H₁₀O₂ 126.16 Oxygen atom replaces nitrogen in spiro ring Heterocyclic building block (≥98% purity)
5-Oxa-7-azaspiro[3.4]octan-6-one 27784-33-4 C₆H₉NO₂ 127.14 Oxa-azaspiro system with oxygen at position 5 and nitrogen at 7 Research chemical (stored at 2–8°C)
2,6-Diazaspiro[3.4]octan-5-one hydrochloride 1203683-28-6 C₆H₁₀ClN₂O 164.61 (free base) Diazaspiro system with hydrochloride salt Unspecified research use

Key Differences and Implications

Heteroatom Variations
  • The 6-azaspiro core in the target compound contrasts with 6-oxaspiro (), where oxygen replaces nitrogen. This substitution reduces basicity and alters solubility and reactivity .
  • 5-Oxa-7-azaspiro () features an oxygen atom at position 5 and nitrogen at 7, creating distinct electronic and steric environments for ligand-receptor interactions .
Substituent Effects
  • Hydrochloride salts (e.g., 2,6-Diazaspiro[3.4]octan-5-one hydrochloride) improve stability and solubility for in vitro studies .

Biological Activity

(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action and synthetic routes.

Chemical Structure and Properties

The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of a methyl group at the 7th position enhances its chemical reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Inhibition of cell proliferation

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain pathways involved in cell growth and survival.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It has been suggested that it could bind to receptors associated with cell signaling, altering cellular responses.

Synthesis and Preparation Methods

The synthesis of this compound typically involves cyclization reactions from suitable precursors. Various synthetic routes have been explored to optimize yield and purity.

Common Synthetic Route

  • Starting Material : A linear precursor containing necessary functional groups.
  • Cyclization Conditions : The reaction is conducted in the presence of a base or acid catalyst under controlled conditions.

Study on Antimicrobial Activity

In a recent study, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The results indicated promising activity, particularly against Gram-positive bacteria.

Study on Anticancer Activity

Another study evaluated the anticancer effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer drug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.